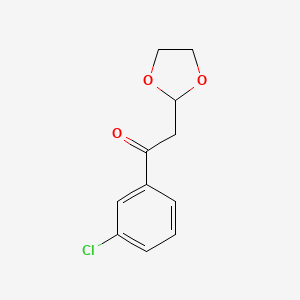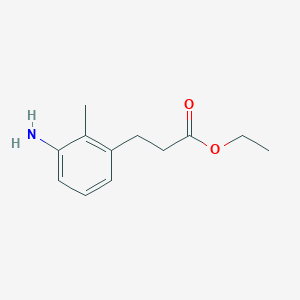
Ethyl 3-(3-amino-2-methylphenyl)propanoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Structure and Interactions
Ethyl 3-(3-amino-2-methylphenyl)propanoate's applications in scientific research primarily involve its utilization in understanding crystal packing and molecular interactions. Zhang et al. (2011) examined ethyl derivatives showcasing N⋯π and O⋯π interactions, which are rare nonhydrogen bonding interactions forming distinct crystal structures. These interactions play a crucial role in the assembly of molecular crystals, providing insights into the design of new materials with desired properties (Zhang et al., 2011).
Synthetic Methodologies
A significant application of ethyl 3-(3-amino-2-methylphenyl)propanoate is in the synthesis of complex molecules. Nagel et al. (2011) presented a short and effective method to synthesize this compound, showcasing its importance in organic synthesis and chemical research. The methodology employs a tandem Knoevenagel condensation/alkylidene reduction, highlighting the compound's versatility and potential as a building block in organic chemistry (Nagel, Radau, & Link, 2011).
Pharmacological Studies
While direct studies on Ethyl 3-(3-amino-2-methylphenyl)propanoate are limited, related compounds have been investigated for pharmacological applications. For example, research on N-alkyl-arterenols, including ethyl variants, explores their pharmacological effects, providing a basis for the study of ethyl 3-(3-amino-2-methylphenyl)propanoate in similar contexts (Marsh Dt, Pelletier Mh, & Rosenbaum Ca, 1948).
Material Science
In the realm of material science, the compound's derivatives have been examined for their potential in creating new materials. Trejo-Machin et al. (2017) explored phloretic acid, structurally related to ethyl 3-(3-amino-2-methylphenyl)propanoate, as a renewable building block for polybenzoxazine, highlighting the compound's potential in developing sustainable materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Propriétés
IUPAC Name |
ethyl 3-(3-amino-2-methylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)8-7-10-5-4-6-11(13)9(10)2/h4-6H,3,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQUKUHXGZYOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C(=CC=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-amino-2-methylphenyl)propanoate | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

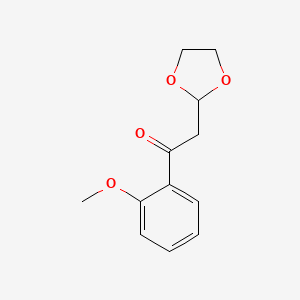
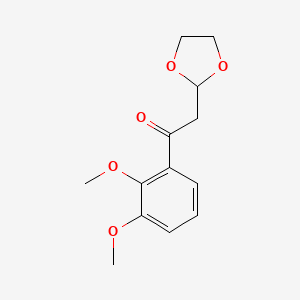
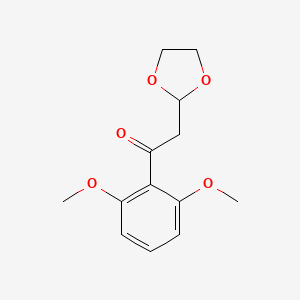
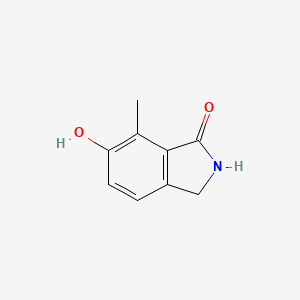


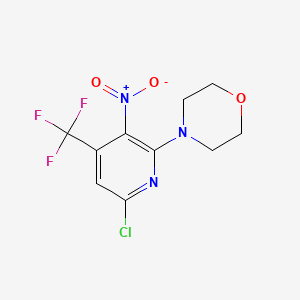
![[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1400233.png)
![2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400234.png)
